molecular formula C16H17NO2 B11532460 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol

Cat. No.: B11532460
M. Wt: 255.31 g/mol
InChI Key: DZERVNWKZUFQDJ-UHFFFAOYSA-N
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Description

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol is an organic compound that belongs to the class of imine derivatives This compound is characterized by the presence of an imine group (C=N) and a methoxy group (OCH3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol typically involves the condensation reaction between 3,4-dimethylbenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The methoxy and phenol groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The phenol and methoxy groups contribute to the compound’s ability to interact with biological membranes and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol
  • (E)-4-(((2,4-dimethylphenyl)imino)methyl)phenol

Uniqueness

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol is unique due to the presence of both methoxy and phenol groups, which enhance its solubility and reactivity. Its specific structural features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(3,4-dimethylphenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C16H17NO2/c1-11-4-6-14(8-12(11)2)17-10-13-5-7-15(18)16(9-13)19-3/h4-10,18H,1-3H3

InChI Key

DZERVNWKZUFQDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)O)OC)C

Origin of Product

United States

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